5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.
Introduction of the Substituents: The tert-butylphenyl, dimethylamino propyl, ethoxy, and methylbenzoyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides, acyl chlorides, and amines.
Hydroxylation: The hydroxyl group is typically introduced through an oxidation reaction, using reagents such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-methoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone group.
Uniqueness
The unique combination of substituents in 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one gives it distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C27H34N2O4 with a molecular weight of 446.57 g/mol. It features a unique structure that includes a tert-butyl group, a dimethylamino propyl group, and various functional groups that are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H34N2O4 |
Molecular Weight | 446.57 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of various functional groups. The typical synthetic route includes:
- Formation of the core pyrrolidine structure.
- Introduction of the tert-butylphenyl and dimethylamino groups through substitution reactions.
- Functionalization with ethoxy and methoxybenzoyl groups.
This multi-step synthesis requires specific reagents and conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups like the dimethylamino moiety enhances its binding affinity to biological macromolecules, potentially modulating their activity .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that similar pyrrolidine compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism may involve the inhibition of key signaling pathways related to cell proliferation and survival.
Anti-inflammatory Properties
In vitro assays have demonstrated that compounds with similar structures possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a closely related compound on human breast cancer cells (MCF-7). The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
Study 2: Anti-inflammatory Activity
In another investigation, a derivative was tested in a murine model of acute inflammation. The results showed a reduction in paw edema and inflammatory mediator levels compared to control groups .
Properties
Molecular Formula |
C29H38N2O4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H38N2O4/c1-8-35-23-15-12-21(18-19(23)2)26(32)24-25(20-10-13-22(14-11-20)29(3,4)5)31(28(34)27(24)33)17-9-16-30(6)7/h10-15,18,25,32H,8-9,16-17H2,1-7H3/b26-24+ |
InChI Key |
XPXXUZIBSQXANI-SHHOIMCASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C |
Origin of Product |
United States |
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